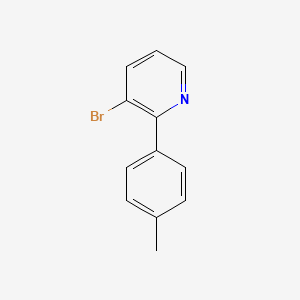

3-Bromo-2-(4-methylphenyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic synthesis. nih.gov Their importance stems from their versatility as both nucleophiles, through the lone pair of electrons on the nitrogen atom, and as scaffolds for further functionalization around the ring. nih.govnih.gov The pyridine nucleus is present in numerous natural products and pharmaceuticals, highlighting its privileged role in medicinal chemistry. nih.govsigmaaldrich.com The ability to act as a weak base allows pyridine to serve as a catalyst and acid scavenger in a variety of chemical transformations. nih.gov

Role of Halogenated Pyridines as Key Synthetic Intermediates

The introduction of a halogen atom onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate for the construction of more complex molecules. acs.orgresearchgate.net Halopyridines are susceptible to a range of cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The position of the halogen atom on the pyridine ring, along with the electronic nature of other substituents, dictates its reactivity towards different coupling partners. nih.govnih.gov These halogenated pyridines serve as crucial precursors for the synthesis of highly substituted and functionally diverse pyridine derivatives. researchgate.netresearchgate.net

Structural and Synthetic Context of 3-Bromo-2-(4-methylphenyl)pyridine within Halopyridine Chemistry

This compound belongs to the class of 2-aryl-3-halopyridines. This structural motif places a bromine atom adjacent to a bulky aryl group on the pyridine ring. The synthesis of such compounds is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. researchgate.netnih.govlibretexts.org This reaction typically involves the coupling of a brominated pyridine derivative, in this case, a derivative of 3-bromopyridine (B30812), with an appropriate arylboronic acid or its ester.

A plausible and widely utilized synthetic route to this compound involves the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine (B185296) with 4-methylphenylboronic acid (also known as p-tolylboronic acid). This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step of the catalytic cycle. libretexts.org The general scheme for this transformation is depicted below:

Scheme 1: Plausible Suzuki-Miyaura Coupling for the Synthesis of this compound

Reaction: 3-bromo-2-methylpyridine + 4-methylphenylboronic acid → this compound

The reactivity of the resulting this compound is influenced by the presence of the bromine atom at the 3-position and the tolyl group at the 2-position. The bromine atom can participate in further cross-coupling reactions, allowing for the introduction of additional substituents at this position. The steric bulk of the adjacent tolyl group may influence the accessibility of the bromine atom and the nitrogen of the pyridine ring to reagents.

Overview of Research Methodologies Applicable to this compound

The characterization and study of this compound would employ a standard suite of analytical and spectroscopic techniques common in organic chemistry.

Synthesis and Purification:

Reaction Monitoring: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be used to monitor the progress of the synthesis.

Purification: Column chromatography would be the primary method for isolating the pure product from the reaction mixture.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the precise structure of the molecule. researchgate.netchemicalbook.comchemicalbook.com The chemical shifts and coupling constants of the protons and carbons in the pyridine and tolyl rings would confirm the connectivity and substitution pattern. researchgate.netchemicalbook.comchemicalbook.com The presence of the bromine atom would influence the chemical shifts of the adjacent carbon atoms. docbrown.info

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern, aiding in the identification of the brominated compound.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H bonds of the aromatic rings and the methyl group, as well as the C=N and C=C stretching vibrations of the pyridine ring. nih.govnih.gov

Reactivity Studies:

Further Cross-Coupling Reactions: The reactivity of the C-Br bond could be explored through further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents at the 3-position.

Modification of the Pyridine Ring: The reactivity of the pyridine nitrogen towards alkylation or oxidation could be investigated, taking into account the potential steric hindrance from the adjacent tolyl group.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQNZSMKBZRYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 4 Methylphenyl Pyridine and Its Precursors

Direct Synthetic Routes to 3-Bromo-2-(4-methylphenyl)pyridine

Direct routes to the target compound focus on introducing the key substituents onto a pyridine (B92270) or phenylpyridine core in the final stages of the synthesis.

One direct approach to synthesizing this compound is through the electrophilic bromination of the 2-(4-methylphenyl)pyridine (also known as 2-(p-tolyl)pyridine) precursor. The pyridine ring is generally electron-deficient and resistant to electrophilic substitution, which typically occurs at the 3-position only under harsh conditions, such as high temperatures researchgate.net. However, the directing effects of the existing p-tolyl group at the 2-position can influence the regioselectivity of the bromination.

The reaction is typically performed using a brominating agent in the presence of a Lewis or protic acid. Common brominating agents include molecular bromine (Br₂) or N-Bromosuccinimide (NBS). The conditions must be carefully controlled to favor substitution on the pyridine ring rather than the electron-rich tolyl ring and to prevent side reactions like benzylic bromination researchgate.net.

Table 1: Representative Conditions for Phenylpyridine Halogenation

| Brominating Agent | Catalyst/Solvent | Temperature | Outcome |

|---|---|---|---|

| Bromine (Br₂) | Aluminum Chloride (AlCl₃) | 100°C | Electrophilic substitution on the pyridine ring chemicalbook.com. |

| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature - 50°C | Potential for ring bromination, often used with N-oxide derivatives researchgate.net. |

This table presents generalized conditions for pyridine bromination; specific application to the 2-(p-tolyl)pyridine scaffold would require empirical optimization.

Cross-coupling reactions are a powerful and versatile tool for forming the C-C bond between the pyridine and phenyl rings, representing a convergent approach to the target molecule.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex libretexts.orgtcichemicals.com. To synthesize this compound, two primary Suzuki strategies can be envisioned:

Reaction of a 2,3-dihalopyridine (e.g., 3-Bromo-2-chloropyridine) with (4-methylphenyl)boronic acid.

Reaction of 2-bromo-3-(dihydroxyboryl)pyridine with 1-bromo-4-methylbenzene.

The first approach is often preferred due to the commercial availability and straightforward synthesis of the required precursors. The reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst libretexts.org. A base is required to facilitate the transmetalation step.

A similar strategy has been successfully employed in the synthesis of 3-cyano-2-(4-methylphenyl)pyridine, where 2-bromo-3-cyanopyridine was coupled with 4-methylphenylboronic acid using palladium catalysis prepchem.com.

Table 2: Example of Suzuki Coupling for a Substituted Phenylpyridine

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-3-cyanopyridine | 4-methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | - | prepchem.com |

This table illustrates the applicability of Suzuki coupling for analogous systems.

Kumada Coupling: The Kumada coupling provides an alternative pathway, utilizing a Grignard reagent (organomagnesium halide) instead of an organoboron compound wikipedia.orgorganic-chemistry.org. This was one of the first catalytic cross-coupling methods developed for C-C bond formation wikipedia.org. The synthesis of this compound via Kumada coupling would involve the reaction of a dihalopyridine, such as 2,3-dibromopyridine, with p-tolylmagnesium bromide in the presence of a nickel or palladium catalyst wikipedia.orgorganic-chemistry.org.

The choice of catalyst is crucial, with common options being complexes of Ni(II) or Pd(II) with phosphine (B1218219) ligands wikipedia.org. A key advantage is the direct use of Grignard reagents, which can be readily prepared organic-chemistry.org. However, the high reactivity of Grignard reagents limits the tolerance for certain functional groups on the substrates organic-chemistry.org.

While palladium catalysts are dominant, nickel-based catalysts are also highly effective for cross-coupling reactions, particularly for Kumada couplings, and are often more cost-effective organic-chemistry.org. Iron-based catalysts have also been explored as a low-cost and less toxic alternative for coupling Grignard reagents with organic halides wikipedia.org. These alternative metals can offer different reactivity and selectivity profiles, sometimes proving superior for specific substrates or for overcoming challenges like steric hindrance.

Coupling Reactions for Pyridine-Phenyl Bond Formation

Synthesis of Pyridine and Phenyl Precursors with Relevant Substituents

The success of cross-coupling strategies relies on the efficient preparation of appropriately substituted pyridine and phenyl building blocks.

Key precursors for the synthesis of this compound include dihalogenated pyridines like 3-Bromo-2-chloropyridine and 2,3-dibromopyridine.

3-Bromo-2-chloropyridine: This compound can be synthesized from 3-amino-2-chloropyridine via a Sandmeyer-type reaction chemicalbook.com. The process involves the diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid, followed by the introduction of the bromine atom chemicalbook.com.

Reaction Scheme for 3-Bromo-2-chloropyridine Synthesis 3-amino-2-chloropyridine → [Diazonium Salt] → 3-Bromo-2-chloropyridine

Table 3: Synthesis of 3-Bromo-2-chloropyridine

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|

2,3-Dibromopyridine: The synthesis of 2,3-dibromopyridine can be achieved from precursors like 2-amino-3-bromopyridine through diazotization and subsequent bromination. Another route starts from 2-aminopyridine, which undergoes bromination to 2-amino-5-bromopyridine, followed by further functionalization and reduction steps orgsyn.orgheteroletters.org.

Preparation of Methylphenyl Building Blocksgoogle.com

The synthesis of this compound typically involves a cross-coupling reaction, for which a key precursor is a methylphenyl-containing building block. The most common and versatile of these is 4-methylphenylboronic acid.

The preparation of 4-methylphenylboronic acid can be achieved through the reaction of a Grignard reagent with a borate ester. A general method involves the initial formation of p-tolylmagnesium bromide from p-bromotoluene and magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This Grignard reagent is then reacted with trimethyl borate at low temperatures. Subsequent hydrolysis of the resulting boronate ester with an acid, such as hydrochloric acid, yields 4-methylphenylboronic acid.

An alternative approach involves the use of organolithium reagents. For instance, 4-bromo-2,6-difluorotoluene can be treated with n-butyllithium at a very low temperature (-78 °C) to form an aryllithium intermediate. This is then reacted with triisopropyl borate, followed by an acidic workup to produce the corresponding methylphenylboronic acid derivative. google.com This method highlights a pathway that can be adapted for various substituted methylphenyl building blocks.

Key steps in a typical synthesis of 4-methylphenylboronic acid:

Reaction of p-bromotoluene with magnesium in anhydrous THF to form p-tolylmagnesium bromide.

Addition of trimethyl borate to the Grignard reagent at low temperature.

Acidic hydrolysis to yield the final product, 4-methylphenylboronic acid.

Optimization of Reaction Conditions and Yieldsmdpi.compreprints.org

The primary method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction joins an aryl halide, in this case, a dibrominated or bromo-substituted pyridine, with an arylboronic acid, 4-methylphenylboronic acid. nbinno.com The efficiency and yield of this synthesis are highly dependent on the optimization of several reaction parameters. covasyn.com

Key variables in the Suzuki-Miyaura coupling include the choice of palladium catalyst, the base, the solvent system, and the reaction temperature. covasyn.comresearchgate.net Various palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂), are commonly employed. researchgate.netmdpi.com The selection of the catalyst and associated ligands is crucial as the bipyridine product can coordinate with the palladium center, potentially reducing its catalytic activity. preprints.org

The base plays a critical role in the transmetalation step of the catalytic cycle. A range of inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) have been tested to find the optimal conditions. mdpi.comresearchgate.net The solvent system also significantly influences the reaction outcome, with mixtures of organic solvents and water, such as 1,4-dioxane/water or ethanol/water, often providing good results. mdpi.comresearchgate.net

The following interactive table summarizes the optimization of reaction conditions for a typical Suzuki coupling reaction to form an aryl-pyridine bond.

| Parameter | Variation | Observation |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂ | High efficiency is often achieved with Pd(OAc)₂ and Pd(PPh₃)₄. researchgate.netmdpi.com The choice of ligand can prevent catalyst deactivation. preprints.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The combination of K₃PO₄ with Pd(PPh₃)₄ has been shown to give good yields. mdpi.com The choice of base can significantly impact the reaction rate and yield. researchgate.net |

| Solvent | Toluene, 1,4-Dioxane, Acetonitrile, Ethanol/Water | A mixture of 1,4-dioxane and water is often effective. mdpi.comresearchgate.net Aqueous media can be beneficial for both reactivity and environmental considerations. researchgate.net |

| Temperature | 70 - 120 °C | Reactions are typically heated to ensure a reasonable reaction rate, with temperatures around 80-120 °C being common. mdpi.comresearchgate.net |

Research has shown that for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, good yields were obtained using 5 mol % of Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com This highlights the importance of systematic screening of reaction parameters to maximize the yield of the desired product.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of bipyridine derivatives, including this compound. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.netacs.org

One significant green approach is the use of alternative reaction media. Utilizing water as a solvent in Suzuki-Miyaura coupling reactions is highly attractive from an environmental perspective. preprints.org Similarly, poly(ethylene glycol) (PEG) has been explored as a benign reaction medium, which can sometimes be recycled.

Solventless, or solid-state, reaction methodologies represent another key green strategy. researchgate.netacs.org By eliminating the need for hazardous organic solvents, these methods significantly reduce waste generation. researchgate.netacs.org For instance, the benign synthesis of 4,6-diphenyl[2,2']bipyridine has been demonstrated via sequential solventless aldol and Michael addition reactions. acs.orgflinders.edu.au

The development of more efficient and reusable catalysts is also a cornerstone of green synthesis. Supported catalysts, for example, can be easily recovered and reused, making the process more economical and sustainable. mdpi.com Furthermore, research into photocatalytic and electrochemical methods for bipyridine synthesis is ongoing. mdpi.compreprints.org These techniques offer the potential for milder reaction conditions and reduced reliance on traditional, often toxic, reagents. mdpi.compreprints.org For example, nickel-catalyzed electroreductive homocoupling of bromopyridines has been reported as a promising green alternative. mdpi.com

Examples of Green Chemistry Strategies:

Alternative Solvents: Use of water or poly(ethylene glycol) (PEG). preprints.org

Solventless Reactions: Performing reactions without a solvent to minimize waste. researchgate.netacs.org

Reusable Catalysts: Employing supported catalysts that can be recovered and reused. mdpi.com

Alternative Energy Sources: Investigating photocatalysis and electrochemical methods to drive reactions. mdpi.compreprints.org

Spectroscopic and Structural Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available, detailed spectroscopic and structural elucidation data for the chemical compound This compound . Despite extensive queries for experimental research findings, specific data for ¹H NMR, ¹³C NMR, advanced 2D NMR techniques (COSY, HMQC, HMBC), Fourier Transform Infrared (FTIR), and Raman spectroscopy could not be located.

While information exists for structurally related compounds, such as various brominated and methylated pyridines, the specific and detailed experimental spectra and associated data tables required to construct an authoritative article on this compound are not present in the accessible scientific domain. Authoritative scientific articles and detailed spectroscopic analyses are typically published in peer-reviewed journals, and no such publication for this specific compound could be identified.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 4 Methylphenyl Pyridine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. For 3-bromo-2-(4-methylphenyl)pyridine, the molecular formula is C₁₂H₁₀BrN. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. docbrown.info

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak [M]⁺. Given the isotopic distribution of bromine, this will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to [C₁₂H₁₀⁷⁹BrN]⁺ and [C₁₂H₁₀⁸¹BrN]⁺. The calculated monoisotopic mass is approximately 247.00 g/mol for the ⁷⁹Br isotopologue. nih.gov

Key fragmentation pathways for this class of compounds typically involve the cleavage of the bond between the two aromatic rings and fragmentation of the pyridine (B92270) or phenyl rings. Common fragments would include:

[M - Br]⁺ : Loss of the bromine atom.

[M - CH₃]⁺ : Loss of a methyl radical from the tolyl group.

[C₆H₄CH₃]⁺ : The tolyl cation (m/z 91), which is a very common fragment for toluene (B28343) derivatives.

[C₅H₄N]⁺ : The pyridyl cation or related fragments.

The presence of these characteristic fragments and the isotopic signature of bromine provide definitive evidence for the structure of this compound.

Single-Crystal X-ray Diffraction Analysis

The molecular structure of this compound consists of a pyridine ring and a 4-methylphenyl (p-tolyl) ring linked by a C-C single bond. A key structural feature is the dihedral angle between the planes of these two aromatic rings. Due to steric hindrance between the hydrogen atom at the 6-position of the pyridine ring and the hydrogen atoms on the tolyl ring, as well as the bulky bromine atom at the 3-position, the two rings are not expected to be coplanar.

In similar 2-arylpyridine structures, the dihedral angle is significant, leading to a twisted conformation. researchgate.net For instance, in related structures, the two rings can be nearly perpendicular to each other. researchgate.net The precise bond lengths and angles within the pyridine and phenyl rings are generally within the expected ranges for sp²-hybridized carbon and nitrogen atoms. The C-Br bond length will also be consistent with that of a bromine atom attached to an aromatic ring.

| Bond | Typical Length (Å) |

|---|---|

| C-C (in rings) | 1.37 - 1.40 |

| C-N (in pyridine) | 1.33 - 1.35 |

| C-C (inter-ring) | 1.48 - 1.50 |

| C-Br | 1.88 - 1.92 |

| C-H | 0.93 - 1.00 |

| Angle | Typical Value (°) |

|---|---|

| C-C-C (in rings) | 118 - 121 |

| C-N-C (in pyridine) | 116 - 118 |

| C-C-Br | 119 - 121 |

| Py-C-Ph (inter-ring) | 120 - 122 |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, these interactions are likely to include:

Van der Waals Forces : These are the primary forces governing the packing of non-polar molecules.

π-π Stacking : The aromatic pyridine and phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. This can occur in either a face-to-face or offset arrangement.

C-H···π Interactions : Hydrogen atoms from the methyl group or the aromatic rings can interact with the π-electron clouds of adjacent rings.

Halogen Bonding : The bromine atom, with its region of positive electrostatic potential (σ-hole), can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of a neighboring pyridine ring (Br···N interaction). acs.org

Tautomerism involves the migration of a proton, often accompanied by a shift of a double bond. For this compound, there are no readily available acidic protons that can easily tautomerize. The molecule exists in a stable aromatic form, and significant tautomeric equilibria are not expected to be observed in the solid state. youtube.comrsc.org While tautomerism is a key feature in other pyridine derivatives, such as hydroxypyridines which can exist in equilibrium with their pyridone forms, it is not applicable to the title compound. youtube.comresearchgate.net

Theoretical and Computational Investigations of 3 Bromo 2 4 Methylphenyl Pyridine

Thermodynamic Property Predictions

The thermodynamic properties of chemical compounds, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are fundamental to understanding their stability and behavior in chemical reactions. For 3-Bromo-2-(4-methylphenyl)pyridine, these properties can be predicted using computational methods, often based on statistical thermodynamics and quantum mechanical calculations.

Research on substituted pyridines has shown that substituent groups significantly influence the thermodynamic functions. rsc.orgrsc.org For instance, the electronic and steric effects of substituents impact the solvation energies and proton dissociation equilibria. rsc.org The presence of a bromine atom, an electron-withdrawing group, and a 4-methylphenyl (tolyl) group, which can be electron-donating, creates a complex electronic environment in the target molecule.

Computational models, such as those employing Density Functional Theory (DFT), can calculate the standard formation enthalpies, entropies, and Gibbs free energies. These calculations typically involve optimizing the molecular geometry and performing frequency calculations to obtain the vibrational, rotational, and translational contributions to the thermodynamic functions. While specific experimental data for this compound is scarce in the literature, predictions can be made based on established theoretical methodologies applied to similar substituted pyridines. acs.org

Table 1: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | Value not available in search results | kJ/mol |

| Standard Molar Entropy (S°) | Value not available in search results | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Value not available in search results | kJ/mol |

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which is invaluable for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. rasayanjournal.co.innih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS). researchgate.net

The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). nih.govmdpi.com For this compound, the chemical shifts would be influenced by the electronegativity of the bromine atom and the aromatic currents of both the pyridine (B92270) and the tolyl rings. The bromine atom is expected to deshield adjacent carbons and protons, while the tolyl group's methyl protons will appear in the typical alkyl region.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra. researchgate.net This method predicts the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The predicted spectrum for this compound would likely show π → π* transitions characteristic of the conjugated aromatic system. The substitution pattern is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Notes |

| ¹H NMR | (Relative to TMS) | |

| Pyridine Ring Protons | Specific shifts not available | Expected in the aromatic region (δ 7.0-8.5 ppm). |

| Tolyl Ring Protons | Specific shifts not available | Expected in the aromatic region (δ 7.0-7.5 ppm). |

| Methyl Protons (-CH₃) | Specific shifts not available | Expected in the alkyl region (δ 2.0-2.5 ppm). |

| ¹³C NMR | (Relative to TMS) | |

| Pyridine Ring Carbons | Specific shifts not available | C-Br carbon expected to be significantly shifted. |

| Tolyl Ring Carbons | Specific shifts not available | |

| UV-Vis | ||

| λmax | Specific λmax not available | Predicted via TD-DFT; likely multiple π → π* transitions. |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are used to predict the reactivity of molecules. mdpi.com These descriptors are based on the principles of conceptual DFT and provide insight into the electrophilic and nucleophilic nature of different sites within a molecule. rasayanjournal.co.in

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical hardness; a smaller gap suggests higher reactivity. rasayanjournal.co.in For this compound, the HOMO is likely distributed over the tolyl and pyridine rings, while the LUMO may be more localized on the pyridine ring due to the influence of the electronegative nitrogen and bromine atoms.

Global Reactivity Descriptors: Other important descriptors include:

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. It measures resistance to change in electron distribution.

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2. It measures the ability to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). It quantifies the electrophilic power of a molecule. rasayanjournal.co.in

These parameters help in rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.in A molecular electrostatic potential (MEP) map can further visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying likely sites for chemical attack. researchgate.net

Table 3: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Predicted Value | Units |

| HOMO Energy | EHOMO | Value not available | eV |

| LUMO Energy | ELUMO | Value not available | eV |

| HOMO-LUMO Gap | ΔE | Value not available | eV |

| Chemical Hardness | η | Value not available | eV |

| Electronegativity | χ | Value not available | eV |

| Electrophilicity Index | ω | Value not available | eV |

Reactivity and Mechanistic Studies of 3 Bromo 2 4 Methylphenyl Pyridine

Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridine and its derivatives. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the leaving group. The pyridine nitrogen, being highly electronegative, can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer complex) that forms during the reaction. stackexchange.comwikipedia.org This stabilization is most effective when the nucleophile attacks the C-2 (ortho) or C-4 (para) positions, as the resulting negative charge can be delocalized directly onto the nitrogen atom through resonance. stackexchange.com

In the case of 3-Bromo-2-(4-methylphenyl)pyridine, the bromine atom is at the C-3 position. When a nucleophile attacks this position, the resulting Meisenheimer complex cannot delocalize the negative charge onto the ring nitrogen. stackexchange.com This lack of stabilization makes the intermediate significantly higher in energy compared to those formed from 2- or 4-halopyridines. libretexts.org Consequently, SNAr reactions at the C-3 position of pyridine are generally much less favorable and require more forcing conditions or the presence of strongly activating electron-withdrawing groups, which are absent in this specific molecule. nih.gov While the C-Br bond is weaker than a C-F bond, the electronic factors governing the stability of the reaction intermediate are paramount in SNAr mechanisms. reddit.com Therefore, direct displacement of the bromine atom by a nucleophile via a standard SNAr pathway is considered difficult for this compound.

Pyridine is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic property makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution compared to benzene (B151609). Reactions such as nitration or halogenation, which are common for benzene derivatives, typically require harsh conditions for pyridines and often result in low yields. The presence of a deactivating halogen atom, such as the bromine at C-3, further reduces the ring's nucleophilicity, making electrophilic attack even more challenging. While the 4-methylphenyl group at C-2 is an activating group, its effect is primarily on the phenyl ring and has a limited activating influence on the already deactivated pyridine core. Consequently, there are few, if any, literature reports of successful electrophilic aromatic substitution directly on the pyridine ring of this compound.

Cross-Coupling Reactions Utilizing the Bromine Atom

The bromine atom at the C-3 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds, making this compound a valuable synthetic intermediate.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov this compound readily participates in these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the C-3 position. nih.govrsc.org The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. researchgate.netacs.org The choice of ligand, base, and solvent is crucial for achieving high yields.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid/ester (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | High |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | >90 |

| 2-Thienylboronic Acid | PdCl₂(dppf) | K₃PO₄ | DME | 80 | ~85 |

| Cyclopropylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 100 | Good |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 80 | ~75 |

Note: This table presents typical, representative conditions based on Suzuki-Miyaura couplings of similar bromopyridine substrates. Actual results may vary.

The C-Br bond of this compound also enables its participation in Heck and Sonogashira coupling reactions, which introduce alkenyl and alkynyl groups, respectively.

The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives of the parent pyridine.

The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed. nrochemistry.comorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. scirp.org The reactivity of aryl halides in Sonogashira couplings follows the order I > Br > Cl. nrochemistry.com

| Coupling Partner | Reaction Type | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene | Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | ~80 |

| n-Butyl acrylate | Heck | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | High |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | >90 |

| 1-Heptyne | Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | ~92 |

| Trimethylsilylacetylene | Sonogashira | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 80 | High |

Note: This table presents typical, representative conditions based on Heck and Sonogashira couplings of similar bromopyridine substrates. scirp.org Actual results may vary.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the synthesis of 3-amino-2-(4-methylphenyl)pyridine derivatives by coupling the bromo-precursor with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. chemspider.comamazonaws.com

The catalytic system consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand, with bulky, electron-rich ligands like BINAP, XPhos, or RuPhos often providing the best results. nih.govnih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. chemspider.comsemanticscholar.org The reaction generally exhibits excellent functional group tolerance. organic-chemistry.org

| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | >95 |

| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |

| Benzylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | ~90 |

| Cyclohexylamine | Pd(OAc)₂ / DavePhos | LHMDS | THF | 70 | High |

| N-Methylaniline | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | t-Amyl alcohol | 110 | Good |

Note: This table presents typical, representative conditions based on Buchwald-Hartwig aminations of similar bromopyridine substrates. nih.govchemspider.comamazonaws.com Actual results may vary.

Kumada Coupling and Related Methodologies

The Kumada coupling, a cross-coupling reaction that forms carbon-carbon bonds from a Grignard reagent and an organic halide, is a key transformation for this compound. wikipedia.org This reaction typically employs a transition metal catalyst, most commonly based on nickel or palladium. wikipedia.orgorganic-chemistry.org The bromine atom at the 3-position of the pyridine ring serves as the halide component, which can couple with various Grignard reagents. wikipedia.org

The general mechanism for the palladium-catalyzed Kumada coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. wikipedia.org This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgnrochemistry.com Nickel-catalyzed versions of this reaction are also prevalent and offer a cost-effective alternative. organic-chemistry.org

The versatility of the Kumada coupling allows for the introduction of a wide range of alkyl, vinyl, and aryl groups at the 3-position of the pyridine ring, making it a valuable tool for the synthesis of complex molecules. wikipedia.orgnih.gov For instance, coupling with aryl Grignard reagents leads to the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials. organic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, and solvent (typically tetrahydrofuran (B95107) or diethyl ether), can be optimized to achieve high yields and selectivity. wikipedia.orgnrochemistry.com

Table 1: Examples of Kumada Coupling Reactions

| Catalyst System | Grignard Reagent | Product | Reference |

| NiCl₂(dppf) | Allylmagnesium chloride | 3-Allyl-2-(4-methylphenyl)pyridine | nrochemistry.com |

| Pd(PPh₃)₄ | Phenylmagnesium bromide | 3-Phenyl-2-(4-methylphenyl)pyridine | wikipedia.org |

| Ni(acac)₂/Xantphos | Methylmagnesium bromide | 2,3-Di(4-methylphenyl)pyridine | researchgate.net |

This table is illustrative and based on general Kumada coupling principles.

Reactions Involving the Methylphenyl Moiety

The methyl group on the phenyl ring of this compound is susceptible to benzylic functionalization. A common example is radical bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction introduces a bromine atom onto the methyl group, forming 3-Bromo-2-(4-(bromomethyl)phenyl)pyridine. This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Halogen Dance Reactions and Isomerization Pathways

"Halogen dance" reactions refer to the base-catalyzed isomerization of aryl halides, where a halogen atom migrates from one position to another on an aromatic ring. nih.govwhiterose.ac.uk This phenomenon has been observed in various halogenated pyridines. clockss.orgresearchgate.net In the case of 3-bromo-2-arylpyridines, treatment with a strong base, such as lithium diisopropylamide (LDA), can induce a halogen dance, potentially leading to the formation of isomeric bromopyridines. clockss.org

Mechanistic studies suggest that these isomerizations can proceed through the formation of pyridyne intermediates. nih.govresearchgate.net The base abstracts a proton from the pyridine ring, followed by the elimination of the bromide ion to form a highly reactive pyridyne. The subsequent addition of a proton or other electrophile can lead to the rearranged product. For 3-bromopyridines, this can be a strategy to achieve substitution at the 4-position, which is otherwise difficult to access directly. nih.govresearchgate.netrsc.org The specific pathway and product distribution can be influenced by the reaction conditions and the substitution pattern of the pyridine ring.

Mechanistic Pathways of Derivatization Reactions

Understanding the mechanistic pathways of derivatization reactions of this compound at a molecular level often requires computational studies, such as Density Functional Theory (DFT) calculations. nih.govresearchgate.net These studies can provide insights into the structures and energies of transition states, which are crucial for determining reaction rates and selectivities.

In the case of halogen dance reactions, transition state analysis can help to differentiate between possible mechanistic pathways, such as those involving pyridyne intermediates or other rearrangement mechanisms. whiterose.ac.uk By calculating the activation barriers for different pathways, it is possible to predict the most likely course of the reaction under specific conditions. These theoretical investigations complement experimental findings and provide a deeper understanding of the factors that control the reactivity of this compound. chemrxiv.org

Role of Catalysts and Ligands

The reactivity of this compound in cross-coupling reactions is critically dependent on the choice of the palladium catalyst and the associated ligands. These components of the catalytic system govern the efficiency, selectivity, and scope of the reaction.

Palladium complexes are the most common catalysts for activating the C-Br bond in this compound. The catalytic cycle generally initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. The electronic and steric properties of the ligands coordinated to the palladium center play a crucial role in facilitating this step and the subsequent transmetalation and reductive elimination steps.

Phosphine Ligands: Bulky and electron-rich phosphine ligands are widely employed in palladium-catalyzed cross-coupling reactions. For instance, trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective for Suzuki-Miyaura couplings of aryl bromides, often allowing reactions to proceed under mild conditions, including at room temperature. nih.gov The large cone angle of these ligands promotes the formation of monoligated, highly reactive palladium(0) species, which are crucial for the oxidative addition of sterically hindered or electron-rich aryl halides. In the context of this compound, such ligands would be expected to enhance the reaction rates and yields in couplings with various organoboron reagents. Buchwald-type biaryl phosphine ligands, such as XPhos and RuPhos, are also highly effective, particularly in challenging C-N cross-coupling reactions (Buchwald-Hartwig amination). These ligands are designed to be both bulky and electron-rich, promoting both the oxidative addition and the final reductive elimination step. beilstein-journals.org

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed reactions due to their strong σ-donating ability and steric bulk, which can lead to highly stable and active catalysts. organic-chemistry.org These ligands have been successfully applied in Heck and Suzuki reactions, often with high turnover numbers. organic-chemistry.org For a substrate like this compound, NHC-ligated palladium catalysts could offer high thermal stability, making them suitable for reactions that require elevated temperatures. researchgate.net

Catalyst Systems in Common Cross-Coupling Reactions:

The choice of catalyst and ligand is tailored to the specific cross-coupling reaction being performed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. A typical catalytic system would involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand such as PPh₃, PCy₃, or a Buchwald-type ligand. A base, such as K₂CO₃ or Cs₂CO₃, is essential to activate the organoboron reagent for transmetalation. nih.govmdpi.com For this compound, the reaction with an arylboronic acid would yield a terarylpyridine derivative.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene. organic-chemistry.orgwikipedia.org The catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, although ligand-free systems have also been developed. organic-chemistry.org A base, commonly a tertiary amine like Et₃N, is used to neutralize the HBr generated in the reaction. The reaction of this compound with an alkene like styrene would produce a stilbene-like derivative.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is unique in that it typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). wikipedia.org An amine base, such as triethylamine, serves both as the base and often as the solvent. scirp.org The coupling of this compound with a terminal alkyne would result in the formation of an alkynylpyridine.

The following table summarizes typical catalyst and ligand systems that would be applicable to the cross-coupling reactions of this compound, based on established methodologies for similar aryl bromides.

| Cross-Coupling Reaction | Typical Palladium Precursor | Typical Ligand | Typical Base | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, PCy₃, XPhos | K₂CO₃, Cs₂CO₃ | Arylboronic acid |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | Alkene |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, AsPh₃ | Et₃N, Piperidine | Terminal Alkyne (with CuI co-catalyst) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, RuPhos, BrettPhos | NaOtBu, LiHMDS | Amine |

Computational Validation of Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of palladium-catalyzed cross-coupling reactions. nih.gov These studies provide detailed energetic and structural information about the intermediates and transition states involved in the catalytic cycle, offering insights that are often difficult to obtain through experimental methods alone.

For a substrate like this compound, a key mechanistic step in any cross-coupling reaction is the oxidative addition of the C-Br bond to the palladium(0) catalyst. DFT calculations can model this process and predict its feasibility and kinetics. Studies on the oxidative addition of aryl halides to palladium complexes have shown that the reaction can proceed through different mechanisms, including concerted, Sₙ2-type, and radical pathways. nih.gov The preferred pathway is influenced by factors such as the nature of the phosphine ligand, the solvent, and the number of ligands coordinated to the palladium center. nih.gov For aryl bromides, a concerted mechanism is often favored. nih.gov

Computational studies have also been instrumental in understanding the subsequent steps of the catalytic cycle:

Transmetalation: In the Suzuki-Miyaura reaction, DFT calculations have clarified the crucial role of the base in activating the boronic acid. nih.gov The base coordinates to the boron atom, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center. harvard.edu The energy barriers for different proposed transmetalation pathways can be calculated to determine the most likely mechanism.

Reductive Elimination: This is the final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated. DFT studies can model the transition state for this process and rationalize the effect of ligand properties on the rate of reductive elimination. For instance, bulky ligands that promote a more acute bite angle can facilitate this step.

The following table illustrates the type of data that would be generated from a DFT study on the oxidative addition step for a series of related 3-bromopyridines, providing insight into the reactivity of this compound.

| Substrate | Calculated Activation Energy (kcal/mol) for Oxidative Addition | Reaction Free Energy (kcal/mol) |

|---|---|---|

| 3-Bromopyridine (B30812) | 15.2 | -5.8 |

| 3-Bromo-2-methylpyridine (B185296) | 15.8 | -5.2 |

| 3-Bromo-2-phenylpyridine | 15.5 | -5.5 |

| This compound | (estimated) 15.6 | (estimated) -5.4 |

Applications of 3 Bromo 2 4 Methylphenyl Pyridine in Advanced Organic Synthesis

Precursor to Complex Heterocyclic Architectures

The 2-aryl-3-bromopyridine scaffold is a potent precursor for the assembly of more complex heterocyclic architectures. The bromine atom at the 3-position is primed for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in building elaborate molecular frameworks.

Research has demonstrated that related brominated pyridines are pivotal in synthesizing a range of heterocyclic systems. For instance, palladium-catalyzed coupling reactions of heterocyclic allylsulfones with bromo-arenes have been developed to create complex substituted pyridines. acs.org In these reactions, the bromo-substituted heterocycle serves as the electrophilic partner. Following the initial coupling, the resulting products can undergo further transformations; for example, a nitro group can be reduced to an amine, or a nitrile can be hydrolyzed to an amide, showcasing the versatility of these intermediates in accessing a variety of functionalized heterocycles. acs.org

Furthermore, the general synthetic utility of bromo-pyridines extends to the creation of novel aminopyridine series. For example, a 2-amino-5-aryl-3-benzyloxypyridine series was developed as a core structure in medicinal chemistry, highlighting how functional groups can be strategically installed around the pyridine (B92270) ring starting from a halogenated precursor. acs.org The synthesis of pyridine-pyrazolate bound boron(III) diaryl complexes also begins with a brominated precursor, 1-(4-bromophenyl)-3-(pyridine-2-yl) propane-1,3-dione, which is then cyclized to form the pyrazole (B372694) ring. nih.gov These examples underscore the potential of 3-Bromo-2-(4-methylphenyl)pyridine to act as a foundational element for a multitude of complex heterocyclic derivatives.

Building Block for Oligopyridines and Polyaromatic Systems

The construction of oligopyridines and extended polyaromatic systems is crucial for the development of advanced materials with specific electronic and photophysical properties, such as those used in light-emitting diodes. mdpi.com this compound is an ideal building block for these systems, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.

The Suzuki reaction enables the regioselective formation of a C-C bond between the C3 position of the pyridine ring and various aryl or heteroaryl groups. By coupling with different arylboronic acids, a diverse library of 2,3-diarylpyridine derivatives can be synthesized. mdpi.com This modular approach is highly efficient for creating biaryl and polyaromatic structures. For instance, studies on the Suzuki coupling of 2,3,5-trichloropyridine (B95902) have shown that the chlorine at the 2-position is selectively substituted, demonstrating the feasibility of regioselective arylation of halopyridines. mdpi.com Similarly, the bromine atom in this compound offers a reliable handle for such selective arylations.

The versatility of this approach allows for the systematic extension of the aromatic system. By choosing appropriate boronic acids, one can append additional phenyl, naphthyl, or other aromatic moieties. If the coupling partner itself contains a reactive handle (like another halogen), sequential couplings can be performed to construct well-defined oligomers. The modification of palladium-catalyzed cyanation procedures has also been shown to be a versatile route to polycyano-substituted dipyridines and terpyridines, further illustrating the utility of halo-pyridines as building blocks for complex aromatic ligands. researchgate.net

| Arylboronic Acid Coupling Partner | Resulting Compound Structure | Potential Application |

|---|---|---|

| Phenylboronic acid | 3-Phenyl-2-(4-methylphenyl)pyridine | Core for liquid crystals |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-(4-methylphenyl)pyridine | Fluorescent materials |

| 4-Trifluoromethylphenylboronic acid | 3-(4-Trifluoromethylphenyl)-2-(4-methylphenyl)pyridine | Pharmaceutical intermediates |

| 2-Naphthylboronic acid | 3-(2-Naphthyl)-2-(4-methylphenyl)pyridine | Organic electronics |

Synthesis of Bridged and Fused Ring Systems

While direct application of this compound in the synthesis of bridged and fused rings is not extensively documented, its structure provides clear potential for such transformations through further derivatization. The synthesis of these sterically constrained systems often relies on intramolecular cyclization reactions, where a molecule contains two reactive functional groups that can bond to form a new ring.

The 2-aryl-3-bromopyridine core can be elaborated to install the necessary functionalities for these cyclizations. For example, the p-tolyl group could be functionalized at its methyl position, while the bromine at the 3-position could be converted into a different reactive group via a coupling reaction. A subsequent intramolecular reaction between these two newly installed groups could lead to the formation of a fused ring system appended to the pyridine core.

Methodologies for creating such systems are well-established for other substrates. For instance, the synthesis of biphenyl (B1667301) furanyl pyridine derivatives has been reported where a substituted enone is reacted with a pyridinium (B92312) salt to form a new pyridine ring, resulting in a fused polycyclic system. researchgate.net By adapting these principles, one could envision a strategy where this compound is first converted into a more complex intermediate that is then poised to undergo a designed intramolecular cyclization to yield unique fused or bridged heterocyclic products.

Stereoselective Synthesis Utilizing this compound as a Chiral Auxiliary or Ligand Precursor (if applicable through further derivatization)

The 2-arylpyridine motif is a cornerstone in the design of "privileged" chiral ligands for asymmetric catalysis. acs.org Although this compound is not itself chiral, it serves as an excellent starting material for the synthesis of advanced chiral ligands through further derivatization. The innovation of chiral pyridine units (CPUs) is a significant area of research aimed at solving challenges in many asymmetric reactions. acs.org

For example, the well-known PyBox (2,6-bis(oxazolin-2-yl)-pyridine) and related ligands are tridentate chelating agents that create a chiral environment around a metal center. rsc.org The synthesis of such ligands often starts from a substituted pyridine core. A series of chiral 2-aryl-6-(oxazolinyl)pyridine ligands were conveniently prepared from 6-bromo-2-picolinaldehyde, demonstrating a clear synthetic pathway from a bromopyridine to a valuable chiral ligand. researchgate.net Similarly, chiral 2,2'-bipyridine (B1663995) diol ligands have been synthesized via oxidative homocoupling of a chiral pyridine N-oxide, showcasing another route to C2-symmetric ligands. rsc.org

Starting with this compound, one could envision several pathways to a chiral ligand:

Introducing Chiral Centers: The bromine atom can be replaced via a coupling reaction with a group containing a chiral center. For instance, coupling with a chiral oxazoline-containing boronic acid.

Creating Axial Chirality: By introducing a bulky group at the 3-position (replacing the bromine) and potentially another on the tolyl ring, hindered rotation around the C-C bond between the two rings could create a stable, axially chiral biaryl system. Such atropisomeric ligands are highly effective in asymmetric catalysis. acs.org

Functionalization and Cyclization: The bromine and tolyl groups can be functionalized and used as anchor points to build a larger, rigid chiral scaffold, such as a pincer ligand. researchgate.net

The development of new chiral ligands based on pyridine derivatives continues to be a vibrant area of research, with applications in nickel-catalyzed reductive additions, iridium-catalyzed C-H borylation, and asymmetric amination. acs.org The accessibility and versatile reactivity of this compound make it a promising precursor for the next generation of these powerful catalytic tools.

Development of New Synthetic Methodologies (e.g., novel coupling reactions, cascade reactions)

This compound and its analogs are not only substrates for established reactions but also platforms for the development of new synthetic methodologies. The reactivity of the C-Br bond is central to this utility, providing a testing ground for novel catalysts and reaction conditions.

The Suzuki-Miyaura reaction is a prime example where new protocols are continuously being developed. Research has focused on creating ligand-free, palladium-catalyzed Suzuki couplings in environmentally benign aqueous media. mdpi.com Optimizing conditions such as the base, solvent system, and temperature for substrates like 3-bromopyridine (B30812) has led to highly efficient and green protocols for synthesizing heterobiaryl compounds. mdpi.comresearchgate.net

Beyond the Suzuki reaction, other novel coupling methodologies have been explored using bromopyridine substrates:

Goldberg Reaction: An economical, copper-catalyzed method has been developed for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. mdpi.comnih.gov This C-N bond-forming reaction provides an alternative to palladium-catalyzed Buchwald-Hartwig amination and can be performed at a large scale with high yields using a catalyst formed in situ from CuI and 1,10-phenanthroline. mdpi.comnih.gov

Heterocyclic Allylsulfone Coupling: A novel palladium-catalyzed cross-coupling reaction between heterocyclic allylsulfones (as latent nucleophiles) and aryl halides has been reported. This methodology expands the toolbox for creating complex C-C bonds with heterocyclic compounds. acs.org

Cu-Catalyzed Arylation: New methods for C-C coupling between aryl boronic acids and 2-bromo-2,2-difluoroacetamides have been developed, showcasing the ongoing innovation in copper catalysis for constructing complex molecules. mdpi.com

These examples demonstrate that substrates like this compound are instrumental in pushing the boundaries of synthetic chemistry, enabling the discovery of milder, more efficient, and more versatile chemical transformations.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-(4-methylphenyl)pyridine derivatives?

A key method involves bromination or tosyloxylation of intermediates like (4-methylbenzoyl)propionamide, followed by cyclization with aminopyridine derivatives (e.g., 2-amino-5-methylpyridine) under reflux conditions in absolute ethanol. This approach is adapted from protocols used in synthesizing imidazopyridine analogs like zolpidem . Another strategy employs alkyl halide reactions with intermediates without isolation, using alkali metal cyanides and bases to form pyridine-acetic acid derivatives, as seen in patented processes .

Q. How can researchers characterize the purity and structure of this compound?

- Elemental analysis : Compare calculated and observed percentages of C, H, and N (e.g., Anal. Calcd. for CHBrNO: C, 60.15%; H, 4.36%; N, 6.38%) .

- Melting point determination : Use melting ranges (e.g., 80–82°C for similar bromopyridines) as a purity indicator .

- Chromatography : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as applied to related brominated pyridines .

Q. What starting materials are critical for synthesizing brominated pyridine derivatives?

Common precursors include:

- 3-Bromo-4-methylpyridine (CAS 3430-22-6, >98% purity) .

- 2-Amino-5-methylpyridine for cyclization reactions .

- Triethyl phosphite for phosphonylation of bromopyridines, enabling functional group diversification .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

- Solvent selection : Dichloromethane at low temperatures (−5 to 0°C) minimizes side reactions during coupling with phenols, as demonstrated in synthesizing fluorophenoxymethyl-pyridine derivatives .

- Catalyst systems : Use Pd(OAc) with o-tolyl phosphine for Suzuki-Miyaura cross-couplings, achieving high yields with sodium carbonate in dioxane/water mixtures .

- Reagent stoichiometry : Maintain a 1:1 molar ratio of bromopyridine to boronic acids, with excess base (e.g., 3 equivalents of NaCO) to drive coupling efficiency .

Q. What analytical techniques resolve contradictions in reaction outcomes for brominated pyridines?

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemical ambiguities, particularly for high-resolution or twinned data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) in co-crystals to explain deviations in melting points or reactivity .

- Kinetic studies : Monitor reaction progress via H NMR to identify intermediates, as shown in cyclization reactions involving cyanothioacetamide .

Q. How do substituent positions influence the reactivity of brominated pyridines?

- Steric effects : Bulky groups at the 2- and 4-positions hinder nucleophilic aromatic substitution, favoring alternative pathways like cross-coupling .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) at the 5-position activate the pyridine ring for electrophilic substitutions, while methyl groups (e.g., 4-methylphenyl) enhance stability via hyperconjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.